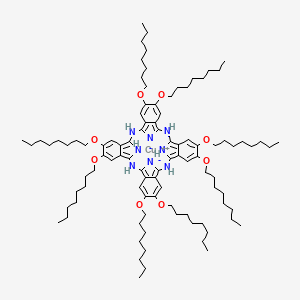
2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride is a chemical compound with the molecular formula C4F7IO. It is characterized by the presence of six fluorine atoms, one iodine atom, and a butanoyl fluoride group.
Vorbereitungsmethoden
The synthesis of 2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride typically involves the reaction of hexafluorobutyryl fluoride with iodine under specific conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as electrochemical fluorination to achieve high yields and purity .
Analyse Chemischer Reaktionen
2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state products or reduction to form lower oxidation state products.
Hydrolysis: The fluoride group can be hydrolyzed under acidic or basic conditions to form corresponding acids or alcohols.
Common reagents used in these reactions include halogens, reducing agents, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride has several applications in scientific research:
Biology: The compound is studied for its potential use in labeling and imaging techniques due to its unique fluorine and iodine content.
Medicine: Research is ongoing to explore its potential as a radiolabeling agent for diagnostic imaging.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and interaction with biological molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Vergleich Mit ähnlichen Verbindungen
2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride can be compared with other similar compounds such as:
2,2,3,3,4,4-Hexafluorobutanoyl fluoride: Lacks the iodine atom, leading to different reactivity and applications.
2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: Contains additional hydroxyl groups, resulting in different chemical properties and uses.
Perfluorobutanesulfonyl fluoride: Contains a sulfonyl fluoride group instead of the butanoyl fluoride group, leading to different reactivity and applications.
Eigenschaften
IUPAC Name |
2,2,3,3,4,4-hexafluoro-4-iodobutanoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F7IO/c5-1(13)2(6,7)3(8,9)4(10,11)12 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDSGHHKEUQNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(F)(F)I)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F7IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502610 |
Source


|
| Record name | 2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6044-18-4 |
Source


|
| Record name | 2,2,3,3,4,4-Hexafluoro-4-iodobutanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B12084670.png)

![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)



![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)
![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)

